molecular formula C17H19N5 B1386814 3-Phenyl-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine CAS No. 1172973-22-6

3-Phenyl-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine

カタログ番号: B1386814
CAS番号: 1172973-22-6
分子量: 293.4 g/mol
InChIキー: HAGQWDWUAKAKCE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Phenyl-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine is a chemical compound based on the imidazo[4,5-b]pyridine scaffold, a structure recognized in medicinal chemistry for its potential in kinase inhibition research . Compounds featuring this core structure have been extensively investigated as potent inhibitors of Aurora kinases and FLT3 kinase, which are key targets in oncology, particularly for the treatment of acute myeloid leukemia (AML) . The piperazinomethyl group at the 2-position is a critical functional feature that can influence the molecule's interaction with enzymatic targets and its overall physicochemical properties . Researchers may utilize this compound as a key intermediate or precision tool for exploring signal transduction pathways, developing new therapeutic agents for hematological malignancies, and studying structure-activity relationships (SAR) in kinase inhibitor design . This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

特性

IUPAC Name

3-phenyl-2-(piperazin-1-ylmethyl)imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-2-5-14(6-3-1)22-16(13-21-11-9-18-10-12-21)20-15-7-4-8-19-17(15)22/h1-8,18H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGQWDWUAKAKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC3=C(N2C4=CC=CC=C4)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Construction of the Imidazo[4,5-b]pyridine Core

Method A: N–C–N Bond Formation via Cyclization of 2-Halo-3-aminopyridines

  • Starting Material: 2-Halo-3-aminopyridines (e.g., 2-chloro-3-aminopyridine)
  • Reaction Conditions:
    • React with diamines (e.g., piperazine derivatives) in the presence of Lewis acids such as FeCl₃ or under oxidative conditions.
    • Alternatively, employ metal-catalyzed cyclizations (Pd or Cu catalysis) with aldehydes or carboxylic acids to promote heterocycle formation.
  • Outcome: Formation of the imidazo[4,5-b]pyridine scaffold via intramolecular cyclization.

Method B: One-Pot Tandem Synthesis from 2-Chloro-3-nitropyridines

  • Reaction Sequence:
    • S_NAr reaction of 2-chloro-3-nitropyridine with amines to form pyridine diamines.
    • Reduction of nitro groups to amines using Zn/HCl or catalytic hydrogenation.
    • Cyclization through condensation with aldehydes or via heterocyclization under thermal conditions.
  • Advantages: High yields, operational simplicity, and minimal purification steps.

Specific Synthesis Pathway for the Target Compound

Based on the literature, a typical synthetic route involves:

  • Step 1: Synthesis of the imidazo[4,5-b]pyridine core via cyclization of 2-chloro-3-nitropyridine with suitable diamines under thermal or catalytic conditions (as described in).
  • Step 2: Reduction of nitro groups to amines, followed by selective N-alkylation or nucleophilic substitution with phenyl or piperazine derivatives.
  • Step 3: Introduction of the phenyl group at the 3-position using electrophilic aromatic substitution or cross-coupling reactions.
  • Step 4: Attachment of the piperazin-1-ylmethyl group at the 2-position through nucleophilic displacement or Pd-catalyzed amination.

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield Remarks
N–C–N Cyclization 2-Halo-3-aminopyridines FeCl₃, aldehydes Heating 80–120°C 70–85% Efficient heterocycle formation
Tandem S_NAr & Reduction 2-Chloro-3-nitropyridine Zn/HCl, amines 80°C, 2–4 h 65–78% High yield, operational simplicity
Cross-Coupling Aromatic boronic acids Pd catalysts 80°C, inert atmosphere 60–75% For phenyl substitution
Nucleophilic Displacement Halogenated intermediates Piperazine derivatives Reflux, 12–24 h 55–70% Selective at 2-position

Research Findings and Optimization Insights

  • Catalyst Selection: Palladium-catalyzed amination reactions significantly improve yields and regioselectivity for attaching piperazine groups.
  • Solvent Effects: Polar aprotic solvents like DMF or DMSO enhance reaction rates and product purity.
  • Temperature Control: Elevated temperatures (~80°C) facilitate cyclization and substitution steps, but excessive heat may lead to side reactions.
  • Yield Enhancement: Use of microwave-assisted synthesis has been reported to reduce reaction times and increase overall yields.

化学反応の分析

Types of Reactions

3-Phenyl-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or imidazo[4,5-b]pyridine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated derivatives, organometallic reagents, and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

科学的研究の応用

Kinase Inhibition

One of the primary applications of 3-Phenyl-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine is its role as an inhibitor of Aurora kinases. Aurora kinases are crucial regulators of cell division, and their dysregulation is often associated with cancer progression.

Case Study: Aurora Kinase Inhibition

Research has demonstrated that derivatives of imidazo[4,5-b]pyridine, including those with the piperazinyl motif, exhibit potent inhibitory activity against Aurora kinases. For instance, a study found that a related compound showed IC50 values of 0.015 µM for Aurora-A and 0.025 µM for Aurora-B, indicating strong inhibition capabilities . The structure-activity relationship (SAR) analysis revealed that modifications at the 7-position significantly enhance potency and selectivity.

Anticancer Properties

The anticancer properties of this compound have been investigated in various preclinical studies.

In Vivo Studies

In vivo efficacy studies demonstrated that compounds similar to this compound effectively inhibited tumor growth in xenograft models without significant toxicity . These findings suggest the potential for developing these compounds into therapeutic agents for cancer treatment.

Neuropharmacological Applications

The piperazine moiety in this compound also suggests possible neuropharmacological applications. Piperazine derivatives have been explored for their effects on neurotransmitter systems and their potential use in treating neurological disorders.

Synthesis Techniques

The synthesis typically involves multi-step reactions starting from readily available precursors in organic chemistry. The incorporation of the piperazine ring is often achieved through nucleophilic substitution reactions or coupling methods .

作用機序

The mechanism of action of 3-Phenyl-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as kinases or receptors. The compound binds to these targets, modulating their activity and leading to downstream effects on cellular pathways. For example, as a kinase inhibitor, it may block the phosphorylation of key proteins involved in cell signaling, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells.

類似化合物との比較

Comparison with Similar Compounds

Imidazo[4,5-b]pyridine derivatives exhibit varied biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Structural and Functional Analogues

Key Observations

The diaryl pharmacophore is critical for binding to COX-2’s hydrophobic pocket, mimicking celecoxib’s mode of action . In contrast, kinase inhibitors like 27e and 51 target proliferative pathways (e.g., FLT3 and Aurora kinases), with nanomolar potency (Kd = 6.2–7.5 nM). The piperazine group in these compounds improves solubility and bioavailability, enabling oral administration .

Receptor Antagonism: Compound 23a, a TXA2 receptor antagonist, highlights the scaffold’s versatility. Its 3,3-dimethylbutanoic acid side chain enhances receptor binding (Ki = 4 nM), while imidazo[4,5-b]pyridine derivatives with piperazine groups (e.g., the target compound) may adopt similar strategies for receptor interaction .

Antimicrobial Activity :

  • Imidazo[4,5-b]pyridine derivatives with pyridin-3-yl substituents (e.g., compounds 5a–k in ) showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC = 32–64 µg/mL). The target compound’s piperazine group could similarly enhance membrane penetration .

Structural Insights: Piperazine vs. Other Substituents: Piperazine-containing derivatives (e.g., 27e, 51) often exhibit enhanced kinase inhibition and oral bioavailability compared to non-piperazine analogs. For example, replacing piperazine with a benzyl group in 23a maintained potency but reduced solubility . Halogen Effects: Chloro or bromo substituents at position 6 (e.g., 27e, 51) improve kinase binding affinity, likely through hydrophobic interactions with ATP-binding pockets .

生物活性

Overview

3-Phenyl-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes an imidazo[4,5-b]pyridine core, a phenyl group, and a piperazine moiety, making it a promising candidate for drug design and development.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Imidazo[4,5-b]pyridine Core : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Phenyl Group : Often accomplished via Suzuki-Miyaura coupling with phenylboronic acid in the presence of a palladium catalyst.
  • Attachment of the Piperazine Moiety : This is done through nucleophilic substitution reactions where a piperazine derivative reacts with a suitable leaving group on the imidazo scaffold.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as kinases and receptors. As a kinase inhibitor, it can modulate key signaling pathways involved in cell proliferation and apoptosis. The compound binds to these targets, inhibiting their activity and affecting downstream cellular processes .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. For instance:

  • Case Study : In vitro studies demonstrated that this compound effectively inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic markers .

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of bacterial strains. Its effectiveness can be summarized as follows:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Key observations include:

  • Piperazine Modifications : Alterations in the piperazine ring can enhance selectivity towards certain kinases.
  • Phenyl Substituents : Different substituents on the phenyl ring can significantly affect potency and selectivity against various biological targets.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other known compounds in its class:

Compound Target Activity
ImatinibBCR-Abl KinaseStrong inhibitor
FlumatinibBCR-Abl KinaseModerate inhibitor
3-Pyridinyl derivativesVarious kinasesVariable activity

This table highlights how structural differences influence biological activity and target specificity among related compounds .

Q & A

Q. What are the standard synthetic routes for preparing 3-phenyl-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine derivatives?

A multistep synthetic approach is commonly employed. For example, pyridine aldehydes are reacted with diamines (e.g., pyridine-2,3-diamine) in the presence of ceric ammonium nitrate (CAN)/H₂O₂ to form the imidazo[4,5-b]pyridine core. Piperazine moieties are introduced via alkylation or nucleophilic substitution. Microwave-assisted Pd/Cu co-catalysis has also been used for direct C-2 alkenylation of the core structure, enabling rapid functionalization .

Q. How are structural and electronic properties of these derivatives characterized?

Key techniques include:

  • X-ray crystallography : Resolves dihedral angles between aromatic rings and confirms substituent orientation (e.g., 67.7° between phenyl and imidazo[4,5-b]pyridine in one crystal structure) .
  • NMR spectroscopy : ¹H and ¹³C NMR verify regioselectivity in triazole or piperazine substitutions .
  • Mass spectrometry and CHN analysis : Validate molecular weight and purity .

Q. What in vitro assays are used to screen biological activity?

  • Antimicrobial activity : Tested against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) via broth microdilution, with comparisons to streptomycin/gentamicin .
  • Kinase inhibition : Biochemical assays (e.g., fluorescence polarization) measure IC₅₀ values for targets like Akt or Aurora kinases .

Advanced Research Questions

Q. How can structural modifications enhance kinase inhibition potency and selectivity?

  • Piperazine optimization : Substituting the piperazine group with halogenated benzyl groups (e.g., 4-chlorobenzyl) improves binding to hydrophobic pockets in kinases like Aurora-A (Kd = 7.5 nM) .
  • Core rigidity : Introducing bulky substituents (e.g., 1,3-dimethylpyrazole) reduces conformational flexibility, enhancing affinity for ATP-binding clefts .
  • Data-driven design : Cocrystal structures (e.g., Akt1-inhibitor complexes at 2.25 Å resolution) guide residue-specific interactions .

Q. What strategies address drug resistance in kinase-targeted therapies?

Dual FLT3/Aurora kinase inhibitors (e.g., compound 27e ) suppress resistance mechanisms in AML by concurrently targeting FLT3-ITD mutants (Kd = 38 nM) and Aurora-B (Kd = 48 nM). In vivo studies show oral bioavailability and downstream effector (p70S6) inhibition in xenograft models .

Q. How do substituent positions influence structure-activity relationships (SAR)?

  • Halogen effects : Bromine at the 6-position (vs. 7-position) increases steric hindrance, altering binding to PAK4 and reducing IC₅₀ by 2-fold .
  • Piperazine vs. morpholine : Piperazine derivatives exhibit superior metabolic stability and cytochrome P450 compatibility compared to morpholine analogs .

Q. What pharmacokinetic parameters are critical for preclinical development?

  • BBB permeability : LogP values <3 and low PgP-binding affinity (e.g., compound 2 in 5-HT6 studies) enhance CNS penetration .
  • Metabolic stability : Microsomal assays (human/rat liver) identify compounds with t₁/₂ >60 minutes, as seen in dual FLT3/Aurora inhibitors .

Q. How are receptor selectivity profiles validated for serotonin receptor modulators?

  • Radioligand binding assays : Measure Ki values for 5-HT6 (e.g., 6 nM for compound 2 ) vs. off-target receptors (e.g., dopamine D₂).
  • Functional assays : cAMP accumulation or β-arrestin recruitment tests confirm inverse agonism/partial agonism .

Methodological and Technical Considerations

Q. How is cocrystallography applied to inhibitor optimization?

Cocrystal structures (e.g., Akt1 with imidazo[4,5-b]pyridine inhibitors) reveal critical hydrophobic interactions (e.g., occlusion of ATP-binding cleft by Val270 and Met281). This guides substitutions to enhance van der Waals contacts .

Q. What in vivo models validate dual kinase inhibitors?

  • MV4-11 xenografts : FLT3-ITD-positive AML tumors in mice are used to assess tumor growth inhibition (TGI) and pharmacodynamic markers (e.g., p-PRAS40 suppression) .
  • Oral dosing studies : Plasma exposure profiles (AUC, Cmax) correlate with target engagement and efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
3-Phenyl-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。